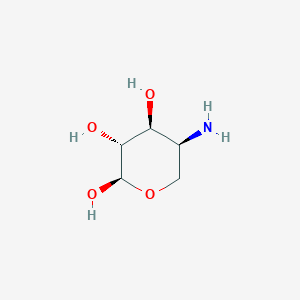

4-amino-4-deoxy-alpha-L-arabinopyranose

Description

Properties

CAS No. |

734501-73-6 |

|---|---|

Molecular Formula |

C5H11NO4 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-5-aminooxane-2,3,4-triol |

InChI |

InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4+,5+/m0/s1 |

InChI Key |

OEVMNXDFKAZCIM-QMKXCQHVSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement from D-Xylopyranoside Derivatives

A foundational approach involves functionalizing methyl β-D-xylopyranoside through sequential protection, activation, and substitution. Key steps include:

- Protection of hydroxyl groups : Methyl β-D-xylopyranoside is treated with 2-methoxypropene in N,N-dimethylformamide (DMF) under acidic conditions to form a 2,3-O-isopropylidene derivative, selectively masking the 2- and 3-hydroxyl groups.

- Activation at C4 : The 4-hydroxyl group is converted to a trifluoromethanesulfonate (triflate) or nosylate (4-nitrobenzenesulfonate) group. For example, triflation with trifluoromethanesulfonic anhydride yields a highly reactive intermediate.

- Azide displacement : Sodium azide displaces the leaving group at C4 via an SN2 mechanism, inverting the configuration to produce methyl 4-azido-4-deoxy-α-L-arabinopyranoside. This step is typically conducted in DMSO at 110°C, achieving >90% yield.

- Deprotection and reduction : Acidic hydrolysis (e.g., 0.1 M HCl) removes the isopropylidene group, followed by catalytic hydrogenation (H₂/Pd-C) in 0.6 M HCl to reduce the azide to an amine, yielding α-L-Ara4N hydrochloride.

Critical considerations :

Multigram Synthesis via Tosylation/Nosylation

A scalable route avoids chromatographic purification, enhancing practicality for industrial applications:

- Tosylation/nosylation at O4 : Methyl β-D-xylopyranoside is treated with 4-nitrobenzenesulfonyl chloride (nosyl chloride) to form the 4-O-nosyl derivative.

- Acylation : Benzoylation of the remaining hydroxyl groups (2- and 3-positions) protects the sugar during subsequent steps.

- Azide substitution : Sodium azide in DMSO displaces the nosylate group, yielding methyl 4-azido-4-deoxy-α-L-arabinopyranoside in 93% yield.

- Global deprotection : Zemplén transesterification (NaOMe/MeOH) removes benzoyl groups, followed by hydrogenolysis to reduce the azide to an amine.

Advantages :

Conformational Dynamics in Synthetic Intermediates

Methyl 2,3-di-O-acetyl-4-azido-4-deoxy-α-L-arabinopyranoside exhibits dynamic chair conformations (⁴C₁ ↔ ¹C₄) in chloroform, as evidenced by ¹H-NMR coupling constants (J₁,₂ = 3.5 Hz for ⁴C₁; J₁,₂ = 1.8 Hz for ¹C₄). This equilibration underscores the flexibility of the pyranose ring, which influences reactivity during downstream functionalization.

Biosynthetic Pathways

Enzymatic Assembly in Gram-Negative Bacteria

α-L-Ara4N is incorporated into lipid A via a conserved pathway involving:

- Formation of undecaprenyl phosphate-L-Ara4N : ArnC (a membrane-bound transferase) catalyzes the transfer of Ara4N from UDP-4-amino-4-deoxy-L-arabinose to undecaprenyl phosphate, forming the lipid-linked donor.

- Membrane translocation : ArnT (an inverting glycosyltransferase) transfers Ara4N to the 1- and 4′-phosphates of lipid A, reducing net negative charge and conferring polymyxin resistance.

Key enzymes :

- ArnB : Catalyzes the amination of UDP-glucuronic acid to UDP-4-amino-4-deoxy-L-arabinose.

- ArnT : Requires phosphodiester-linked Ara4N donors with α-configuration for activity.

Derivatization and Applications

Neoglycoconjugates for Immunological Studies

Synthetic α-L-Ara4N spacers (e.g., ω-thiohexyl glycosides) are conjugated to carrier proteins like bovine serum albumin (BSA) via maleimide chemistry. These conjugates elicit polyclonal antibodies targeting Ara4N-modified LPS, enabling serological detection of antibiotic-resistant pathogens.

C-Glycosyl Phosphonates as Hydrolytically Stable Analogues

Phosphonate derivatives mimic native undecaprenyl donors but resist enzymatic degradation. Synthesized via Wittig reactions between arabinonolactone and dimethyl methylphosphonate, these analogues retain bioactivity in ArnT-catalyzed transfer assays.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-amino-4-deoxy-alpha-L-arabinopyranose can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: Further reduction can lead to the formation of a hydroxylamine derivative.

Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions include nitroso, nitro, hydroxylamine, acylated, and alkylated derivatives .

Scientific Research Applications

4-amino-4-deoxy-alpha-L-arabinopyranose, also known as Ara4N, is a compound with significant implications in antibiotic resistance in Gram-negative bacteria . It is a derivative of L-arabinopyranose where the hydroxyl group at the 4th carbon is replaced with an amino group .

Scientific Research Applications

Lipid A Modification and Antibiotic Resistance: Ara4N is crucial in modifying the lipid A component of lipopolysaccharide (LPS) . The addition of Ara4N to lipid A reduces the net negative charge of the bacterial cell surface, which consequently reduces the binding of cationic antimicrobial peptides like polymyxins . This modification is a key mechanism by which bacteria develop resistance to these antibiotics .

Role of ArnT Transferase: The enzyme ArnT, a membrane protein, catalyzes the transfer of Ara4N to the lipid A molecule on the periplasmic face of the inner membrane . This transfer is essential for the viability of certain bacteria, such as Burkholderia cenocepacia .

ArnD Deformylase Function: In the biosynthetic pathway of Ara4N, the enzyme ArnD acts as a deformylase . ArnD catalyzes the deformylation of 4-deoxy-4-formamido-L-arabinose-phosphoundecaprenol to produce 4-amino-4-deoxy-L-arabinose-phosphoundecaprenol . This step is crucial for the modification of lipid A and subsequent polymyxin resistance .

Synthesis of Ara4N Derivatives: Chemical synthesis of phosphodiester-linked lipid Ara4N derivatives is performed to study the enzymatic transfer of Ara4N onto lipid A, which is catalyzed by the ArnT transferase . These derivatives help in understanding the enzymatic mechanisms and can be used in in vitro assays .

Relevance to Bacterial Pathogenicity: LPS modifications, including those involving Ara4N, contribute to bacterial pathogenicity and evasion of innate immunity . Thus, ArnT can be considered a virulence factor in bacteria like Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa .

Potential Therapeutic Targets: Given the importance of Ara4N in antibiotic resistance, enzymes involved in its biosynthesis and transfer, such as ArnT and ArnD, are potential targets for developing new antibacterial agents . Inhibition of these enzymes could compromise the bacteria's ability to modify its LPS, thereby restoring sensitivity to antibiotics .

Key Enzymes in Ara4N Pathway

| Enzyme | Function | Reaction Catalyzed |

|---|---|---|

| ArnT | Transferase | Transfers L-Ara4N moiety to lipid A |

| ArnD | Deformylase | Deformylates 4-deoxy-4-formamido-L-arabinose-phosphoundecaprenol |

Case Studies

Burkholderia cenocepacia: In B. cenocepacia, the modification of LPS with Ara4N is essential for bacterial viability, as it is required for LPS export to the outer membrane and resistance to polymyxin B . Mutants lacking ArnT are only viable if suppressor mutations occur in the lptG gene, which allows the export of unmodified LPS .

Mechanism of Action

The mechanism of action of 4-amino-4-deoxy-alpha-L-arabinopyranose involves its incorporation into bacterial cell walls. It modifies lipid A, a component of the bacterial outer membrane, thereby contributing to resistance against polymyxin and other cationic antimicrobial peptides. This modification reduces the binding affinity of these peptides, enhancing bacterial survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Contradictions

- Critical Role of L-Arap4N : Evidence confirms its necessity for polymyxin resistance in E. coli via lipid A modification . However, Salmonella minnesota R595 showed 90% L-Arap4N substitution without altered polymyxin B binding, suggesting strain-specific resistance mechanisms .

- Formylation Requirement: Unlike other amino sugars, L-Arap4N biosynthesis mandates formylation by ArnA for subsequent membrane integration, highlighting a unique biosynthetic checkpoint .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-amino-4-deoxy-alpha-L-arabinopyranose, and how can purity and stereochemical integrity be validated?

- Methodological Answer : Synthesis typically involves selective protection-deprotection strategies of arabinose precursors, followed by amination at the C4 position. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming regioselectivity using nuclear magnetic resonance (NMR) spectroscopy. Purity is assessed via high-performance liquid chromatography (HPLC) (≥98% by area normalization) and optical rotation ([α]²⁵/D in water: -90° to -92°), as seen in analogous arabinopyranosides . Drying loss (<0.5%) and heavy metal testing (<20 ppm) ensure compliance with analytical standards .

Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation of 4-amino-4-deoxy-alpha-L-arabinopyranose derivatives?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹), while ¹H/¹³C NMR resolves anomeric configurations and substituent positions. For complex derivatives, mass spectrometry (MS) confirms molecular weight, and X-ray crystallography provides absolute stereochemical assignments. InChIKey identifiers (e.g., LFQSCWFLJHTTHZ) aid in cross-referencing structural databases . Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity, as validated for related glycosides .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents like dimethylformamide (DMF) but insoluble in ether. Stability tests under varying pH and temperature conditions are critical; lyophilization is recommended for long-term storage. Safety protocols (e.g., handling in fume hoods, PPE) align with guidelines for amino sugars, as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported anomeric configurations or regioselectivity of 4-amino-4-deoxy-alpha-L-arabinopyranose derivatives?

- Methodological Answer : Conflicting data may arise from solvent-dependent anomerization or incomplete stereochemical control. Nuclear Overhauser effect (NOE) NMR experiments can distinguish α/β anomers by spatial proximity of protons. Comparative studies using enzymatically synthesized standards (e.g., arabinopyranosidase substrates) provide reference data, as demonstrated for 4-nitrophenyl derivatives .

Q. How can glycosylation efficiency be optimized when incorporating 4-amino-4-deoxy-alpha-L-arabinopyranose into oligosaccharides or glycoconjugates?

- Methodological Answer : Activate the anomeric center using trichloroacetimidate or thioglycoside donors. Reaction conditions (e.g., promoter choice, temperature) are tuned via factorial design experiments to maximize yield. Monitoring by MS/MS and ion-mobility spectroscopy confirms linkage specificity. For example, β-(1→3) linkages in arabinofuranosyl-xylopyranosides were validated using collision-induced dissociation (CID) patterns .

Q. What role does the 4-amino group play in modulating biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer : Comparative studies with non-aminated analogs (e.g., 4-deoxy-L-arabinopyranose) are conducted via enzyme kinetics (Km/Vmax analysis) and surface plasmon resonance (SPR) for binding affinity. For instance, 4-nitrophenyl arabinopyranosides serve as chromogenic substrates for arabinopyranosidase activity assays, where the amino group may alter transition-state stabilization .

Q. How can researchers design robust assays to quantify 4-amino-4-deoxy-alpha-L-arabinopyranose in complex biological matrices?

- Methodological Answer : Derivatize the amino group with fluorescent tags (e.g., fluorescamine) for detection in cell lysates. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (LC-MS/MS) enhances sensitivity. Calibration curves using isotopically labeled internal standards (e.g., ¹³C₆-4-amino-arabinose) minimize matrix effects .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide the study of 4-amino-4-deoxy-alpha-L-arabinopyranose in glycobiology or medicinal chemistry?

- Methodological Answer : Research is often anchored in transition-state analog theory for enzyme inhibitors or the "sugar code" concept for glycan-mediated interactions. Molecular dynamics (MD) simulations predict conformational flexibility, while density functional theory (DFT) calculates electronic properties of the amino group. These align with glycobiological studies on arabinose-containing polysaccharides .

Q. How should contradictory data on the compound’s solubility or reactivity be analyzed methodologically?

- Methodological Answer : Apply systematic error analysis (e.g., Grubbs’ test for outliers) and replicate experiments under controlled humidity/temperature. Solubility discrepancies may arise from polymorphic forms; powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous states. Cross-validate results with independent techniques (e.g., isothermal titration calorimetry for binding studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.